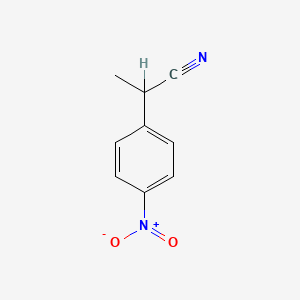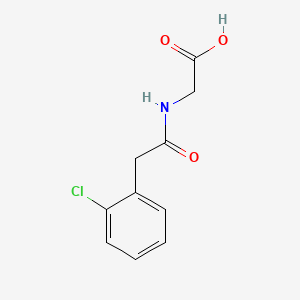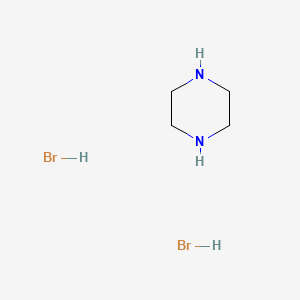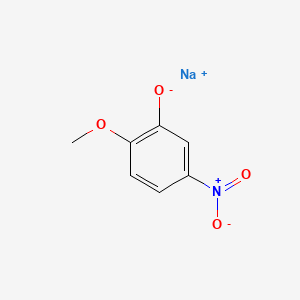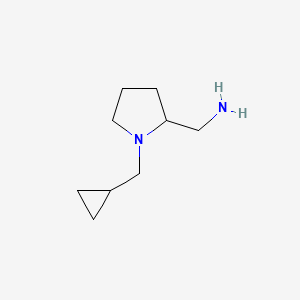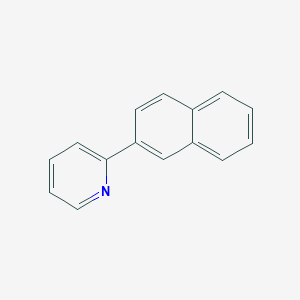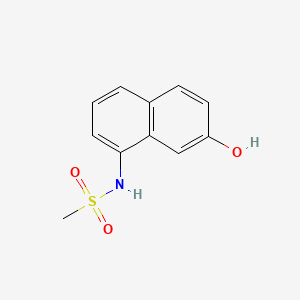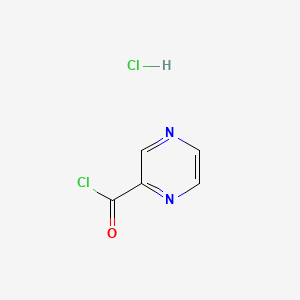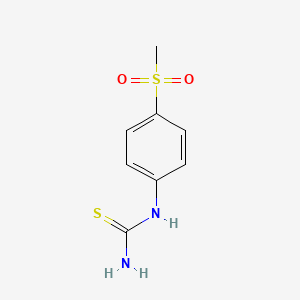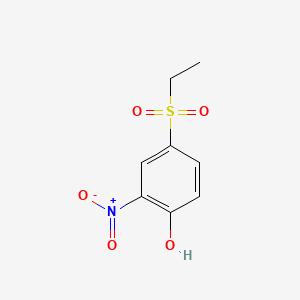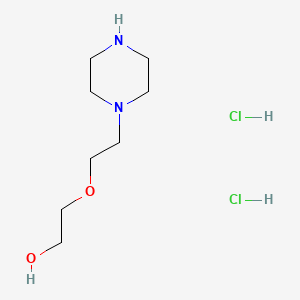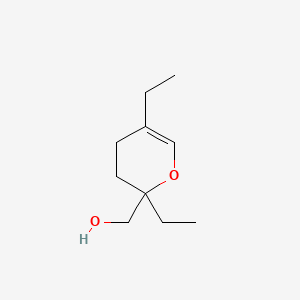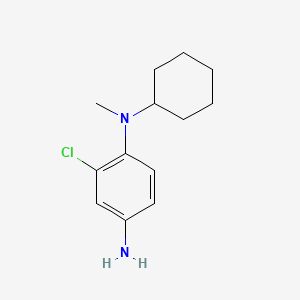![molecular formula C16H19NO2 B1305017 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol CAS No. 626214-22-0](/img/structure/B1305017.png)
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol" is not directly mentioned in the provided papers. However, the papers discuss various phenolic compounds and their synthesis, properties, and reactions, which can provide insights into the analysis of similar compounds. Phenolic compounds are known for their diverse chemical behavior and applications in various fields, including materials science and pharmaceuticals 910.
Synthesis Analysis
The synthesis of phenolic compounds often involves condensation reactions, as seen in the formation of Schiff base derivatives . For example, the synthesis of 4-[(4-phenylazo-phenyimino)-methyl]-phenol (4-PPMP) and similar compounds typically involves the reaction of an amine with an aldehyde or ketone to form an imine linkage . The synthesis process can be influenced by various factors, including the choice of solvents and catalysts, as well as reaction conditions like temperature and pH .
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized using spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy . These techniques provide information about the functional groups present, the molecular geometry, and the electronic structure of the compounds. Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and properties .
Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidative polymerization , oxidation to form phenoxyl radicals , and benzannulation reactions to form biaryl structures . The reactivity of these compounds is influenced by their molecular structure, with the presence of substituents like nitro groups or methoxy groups affecting their behavior in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as solubility, melting point, and molecular weight, are determined through experimental studies . These properties are crucial for understanding the compound's behavior in different environments and for potential applications. For instance, the solubility of a polymer derived from 4-PPMP in various solvents was studied, which is important for its practical use . The optical band gaps of phenolic compounds are also of interest for their potential applications in electronic devices .
Applications De Recherche Scientifique
Phenolic Compounds in Disease Prevention and Health Promotion
Phenolic acids like Chlorogenic Acid (CGA) demonstrate a wide array of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA, in particular, has been shown to modulate lipid metabolism and glucose homeostasis, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological effects of CGA suggest its potential for practical use as a natural food additive, replacing synthetic antibiotics to reduce medicinal costs (Naveed et al., 2018).
Antimicrobial and Antioxidant Activities
The antimicrobial activity of phenolic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and monotertiary butylhydroquinone (TBHQ) highlights their significance in food safety. These compounds, hindered by their phenolic nature, exhibit variable efficacy against a range of microorganisms, including bacteria, molds, and yeasts. Their use in food products is regulated due to their potential adverse effects, but their capacity to prevent food spoilage is notable. The presence of a hydroxyl group on the molecule, lipid solubility, and the degree of steric hindrance are critical factors influencing their antimicrobial activity (Raccach, 1984).
Bioactive Compounds for Cosmeceutical Applications
Hydroxycinnamic acids and their derivatives have been recognized for their multifunctional properties as cosmeceutical ingredients. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. Such properties make them suitable for use as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their potential, the challenge remains in enhancing their stability and bioavailability for effective topical application (Taofiq et al., 2017).
Environmental and Health Perspectives of Phenolic Antioxidants
The environmental occurrence and human exposure to synthetic phenolic antioxidants (SPAs), such as BHT and DBP, have raised concerns regarding their potential toxicity. These compounds, detected in various environmental matrices and human tissues, may exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenic potential. The transformation products of SPAs could present greater toxicity than their parent compounds, emphasizing the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
4-[(3-hydroxypropylamino)-phenylmethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGXGNWPVUXFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

